molecular formula C17H20N2O2S2 B2808048 2-(2-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide CAS No. 886918-92-9

2-(2-(ethylthio)benzamido)-N,4,5-trimethylthiophene-3-carboxamide

Cat. No.: B2808048
CAS No.: 886918-92-9
M. Wt: 348.48
InChI Key: QVLAUPMCIAJQLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and yields. The synthesis route can often be optimized to improve yield or reduce costs .


Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including bond lengths and angles. Techniques used might include X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, and stability. It also includes spectroscopic properties, which can be used to identify or quantify the compound .

Scientific Research Applications

Supramolecular Polymer Structures

Research on the synthesis and crystal structures of novel trisamides, which are structurally similar to the query compound, has shown significant insights into supramolecular polymer frameworks. These studies highlight the role of hydrogen bonds in forming supramolecular sheets or three-dimensional networks, which could suggest potential applications of the query compound in materials science, particularly in the development of novel polymer materials with specific structural characteristics (Jiménez et al., 2009).

Organic Synthesis and Reactivity

Another study on the synthesis of 3-Acyl-5,6-dihydro-2-phenylthieno[2,3-d]pyrimidin-4(3H)-ones from related compounds demonstrates the reactivity of thiophene derivatives in organic synthesis. This research may provide a foundation for understanding how similar compounds, including the one , could be synthesized and modified to produce new compounds with potential applications in medicinal chemistry and drug design (Maruoka et al., 1994).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, studies on similar thiophene and benzamide derivatives have explored their potential biological activities. For instance, research on azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has provided insights into their cytostatic, antitubercular, and anti-inflammatory activities. Such studies suggest the query compound could have promising applications in the development of new therapeutic agents (Chiriapkin et al., 2021).

Catalysis and Polymerization

Research on N-(2-Benzoylphenyl)benzamido nickel(II) complexes has explored their reactivity in polymerization processes. This indicates potential applications of similar compounds in catalysis and the synthesis of polymeric materials, which could be relevant for the query compound in catalyzing specific chemical reactions or in the development of polymeric materials with unique properties (Shim et al., 2003).

Mechanism of Action

If the compound is a drug or pesticide, the mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This includes the compound’s toxicity, flammability, and environmental impact. It also includes precautions for handling, storage, and disposal .

Properties

IUPAC Name

2-[(2-ethylsulfanylbenzoyl)amino]-N,4,5-trimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S2/c1-5-22-13-9-7-6-8-12(13)15(20)19-17-14(16(21)18-4)10(2)11(3)23-17/h6-9H,5H2,1-4H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLAUPMCIAJQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=C(C(=C(S2)C)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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